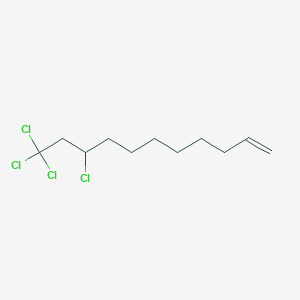![molecular formula C6H6F2N2O2 B1471348 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1782326-60-6](/img/structure/B1471348.png)
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
“2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with a molecular weight of 190.15 . It is related to the class of pyrazole carboxamides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo .Molecular Structure Analysis
The molecular structure of “2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” can be represented by the InChI code: 1S/C7H8F2N2O2/c1-11-6(7(8)9)4(3-10-11)2-5(12)13/h3,7H,2H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a powder with a molecular weight of 190.15. It is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazoles, including structures related to 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, are crucial in developing pharmaceuticals and agrochemicals due to their significant biological activities. A review by Sheetal et al. (2018) discusses the synthesis of novel pyrazole derivatives exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties, highlighting the chemical's utility in creating compounds with varied therapeutic potentials (Sheetal et al., 2018).
Role in Environmental and Industrial Processes
The application of organic acids, including acetic acid derivatives, in environmental and industrial settings has been reviewed by Alhamad et al. (2020). This review underscores the utility of organic acids in acidizing operations for enhancing oil and gas production, illustrating the broader applicability of carboxylic acids in industrial processes (Alhamad et al., 2020).
Pervaporation Techniques Using Polymeric Membranes
Research by Aminabhavi and Toti (2003) explores the use of pervaporation, a membrane-based separation technique, for separating water-acetic acid mixtures. This study showcases the chemical's relevance in recycling and environmental sustainability by detailing an efficient method for separating acetic acid from industrial wastewater, reflecting on the broader applications of related carboxylic acids (Aminabhavi & Toti, 2003).
Chemical Synthesis and Heterocyclic Compounds
The versatility of pyrazole carboxylic acid derivatives in synthesizing biologically active compounds is discussed in a review by Cetin (2020). This review highlights the synthesis methods and biological applications of pyrazole carboxylic acid derivatives, indicating the chemical's potential in medicinal chemistry and drug development (Cetin, 2020).
properties
IUPAC Name |
2-[4-(difluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8)4-1-9-10(2-4)3-5(11)12/h1-2,6H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVZTEZUSRUSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1471266.png)

![2-Phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1471269.png)
![2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471271.png)

![4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol](/img/structure/B1471275.png)



![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)



